molecular formula C24H21N3O3 B14955046 N-(4-methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14955046
M. Wt: 399.4 g/mol
InChI Key: VSOYFSAZJRUYHH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core linked to a naphthalen-2-yl group at position 3 and a 4-methoxybenzyl-substituted acetamide moiety. Pyridazinones are heterocyclic compounds with demonstrated bioactivity, including anti-inflammatory, antimicrobial, and receptor-specific agonist/antagonist properties .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C24H21N3O3/c1-30-21-10-6-17(7-11-21)15-25-23(28)16-27-24(29)13-12-22(26-27)20-9-8-18-4-2-3-5-19(18)14-20/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

VSOYFSAZJRUYHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Naphthalen-2-yl Group: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.

    Attachment of the 4-Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction where the pyridazinone derivative reacts with 4-methoxybenzyl chloride in the presence of a base.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare the target compound with structurally related pyridazinone and acetamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-(4-Methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide (Target Compound) Pyridazinone 4-Methoxybenzyl, naphthalen-2-yl Not explicitly reported; structural analogs act as FPR2 agonists
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Methoxybenzyl, 4-bromophenyl, methyl Potent and specific FPR2 agonist
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 3-Methoxybenzyl, 4-bromophenyl, methyl Mixed FPR1/FPR2 ligand
N-(4-Acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone Naphthalen-1-yl, 4-acetamidophenyl Structural analog; naphthyl position affects binding
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone Dual 4-methoxyphenyl groups, ethyl linkage Enhanced rigidity vs. benzyl-linked analogs
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Naphthalen-1-yloxy, phenyl Different heterocycle; lacks pyridazinone core

Key Comparison Points

Substituent Position and Bioactivity :

  • The 4-methoxybenzyl group in the target compound and its analogs (e.g., FPR2 agonists in ) is critical for receptor specificity. For example, the 4-methoxybenzyl derivative in is a selective FPR2 agonist, whereas the 3-methoxybenzyl analog exhibits mixed FPR1/FPR2 activity. This highlights the importance of substituent positioning in modulating receptor interactions .
  • The naphthalen-2-yl group in the target compound vs. naphthalen-1-yl in may alter binding due to differences in steric bulk and π-orbital orientation .

Heterocyclic Core Variations: Pyridazinone derivatives (e.g., target compound, ) are associated with receptor agonism (e.g., FPR2) and calcium mobilization in neutrophils .

Synthetic Feasibility: Pyridazinone derivatives with electron-withdrawing groups (e.g., bromo, nitro) often require harsh conditions for synthesis, as seen in (e.g., 10% yield for N-(4-bromophenyl) derivative 8a). In contrast, methoxy and methylthio substituents (e.g., 8c) may improve reaction yields due to reduced steric hindrance .

Ethyl linkages () introduce conformational flexibility, whereas rigid benzyl groups (target compound) may stabilize binding poses in hydrophobic pockets .

Biological Activity

N-(4-methoxybenzyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Structural Features

  • Methoxybenzyl Group : This moiety may contribute to the compound's lipophilicity and ability to traverse biological membranes.
  • Pyridazinone Core : Known for its biological activity, this heterocyclic structure is often associated with anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity.

  • Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.
  • Induction of Apoptosis : Research indicates that this compound may trigger apoptosis in tumor cells by activating caspase pathways, which are crucial for programmed cell death.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the anticancer effects on A549 and C6 cell lines.
    • Methodology : MTT assay was employed to assess cell viability, along with acridine orange/ethidium bromide staining to visualize apoptotic cells.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an increase in apoptotic markers such as caspase-3 activation noted in treated cells .
  • VEGFR-2 Inhibition :
    • In a related study focusing on thiazolidine derivatives, compounds structurally similar to this compound were found to inhibit VEGFR-2, a key receptor involved in angiogenesis.
    • The IC50 values for these derivatives ranged from 13.56 to 17.8 µM, indicating potent anti-proliferative effects against various cancer cell lines .

Research Findings Summary

Study FocusCell Line(s)Key Findings
Anticancer ActivityA549, C6Significant reduction in cell viability; apoptosis induction via caspase activation
VEGFR-2 InhibitionHT-29IC50 values between 13.56 and 17.8 µM; increased apoptosis

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